N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the tetrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the methoxyphenyl, methyl, and isopropylphenyl groups. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may introduce new functional groups into the molecule .
Scientific Research Applications
N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLPHENYL)]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(ETHYLPHENYL)]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(PROPAN-2-YL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-13(2)15-9-11-16(12-10-15)20-19(14(3)23-22-25-26-27-28(20)22)21(29)24-17-7-5-6-8-18(17)30-4/h5-13,20H,1-4H3,(H,24,29)(H,23,25,27) |
InChI Key |
YLHSODHLVFTUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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